3-amino-N,N-diethyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
6-amino-N,N-diethyl-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-3-20(4-2)17(21)15-14(18)12-10-11-8-6-5-7-9-13(11)19-16(12)22-15/h10H,3-9,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVNXQVPHMFFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=C3CCCCCC3=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400863-75-4 | |
| Record name | 3-AMINO-N,N-DIETHYL-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-diethyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes followed by subsequent functional group modifications[_{{{CITATION{{{2{3-AMINO-N,N-DIETHYL-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]THIENO3,2-E ...[{{{CITATION{{{_3{3-AMINO-N-(4-NITROPHENYL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]THIENO3,2 .... The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired cyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{3-AMINO-N,N-DIETHYL-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]THIENO3,2-E ...[{{{CITATION{{{_3{3-AMINO-N-(4-NITROPHENYL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]THIENO3,2 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Antiviral Activity
Research indicates that thienopyridine derivatives, including this compound, exhibit potential antiviral properties. They may act by inhibiting enzymes or receptors involved in viral replication pathways. For instance, compounds with similar structures have shown efficacy against viruses by disrupting their replication mechanisms.
Anti-inflammatory Properties
The compound's structural characteristics suggest it may have anti-inflammatory effects. Thienopyridine derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
Cancer Treatment
Some derivatives of thienopyridines have been associated with anticancer activities. The unique bicyclic structure of 3-amino-N,N-diethyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide may enhance its selectivity towards cancerous cells while minimizing side effects typically associated with conventional chemotherapy agents.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions that modify the thieno and pyridine rings. The ability to create derivatives allows for the exploration of different pharmacological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-amino-5-hydroxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide | Contains thiadiazole; similar bicyclic structure | Antiviral activity |
| 3-amino-N-(5-methylisatin)-6-thiophen-2-yl-thieno[2,3-b]pyridine-2-carboxamide | Features thiophene and isatin moieties | Anticancer properties |
| 3-amino-N-(4-fluorophenyl)-6-chloro-thieno[2,3-b]pyridine-2-carboxamide | Halogenated derivative; enhanced lipophilicity | Potentially increased bioavailability |
Mechanism of Action
The mechanism by which 3-amino-N,N-diethyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.
Comparison with Similar Compounds
Key Observations :
- Aryl Groups: Fluorophenyl and naphthyl analogs exhibit stronger π-π stacking with aromatic residues in enzymes (e.g., EGFR/VEGFR-2) . Chlorophenyl: Electron-withdrawing Cl groups may improve metabolic stability by reducing oxidative degradation .
Pharmacological and Physicochemical Properties
- Antiplasmodial Activity : Analogs like KuSaSch100 (IC₅₀ = 0.89 µM against Plasmodium falciparum) highlight the importance of aryl substituents for potency . The target compound’s diethyl group may reduce antiplasmodial efficacy due to weaker target engagement.
- Anticancer Potential: Thienopyrimidine derivatives (e.g., ) inhibit EGFR/VEGFR-2 (IC₅₀ = 0.12–1.8 µM). The target’s amino and carboxamide groups could similarly interact with kinase ATP-binding pockets.
- Thermal Stability : All analogs exhibit melting points <250°C, suggesting suitability for solid formulations .
- Synthetic Yields : Diethylamide synthesis may face lower yields (e.g., ~47% in cyclopenta analogs ) due to steric hindrance vs. aryl derivatives (up to 97.9% ).
Spectroscopic Characterization
Data Gaps :
- Experimental logP/solubility data for the target compound.
- In vitro toxicity and selectivity profiles.
Biological Activity
3-amino-N,N-diethyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a compound belonging to the thienopyridine class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C17H23N3OS
- Structural Features : The compound features a bicyclic structure that combines a thieno ring with a pyridine moiety. This unique configuration is crucial for its biological interactions and reactivity.
Biological Activity Overview
Research indicates that thienopyridine derivatives exhibit a range of biological activities, including anticancer , anti-inflammatory , and antiviral properties. The specific compound has shown promise in several studies:
-
Anticancer Activity :
- Mechanism : It is believed that the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways. For instance, compounds within this class have been shown to affect cancer stem cell populations and alter metabolic profiles in breast cancer cell lines such as MDA-MB-231 and MCF-7 .
- Case Studies : In studies involving similar thienopyridine compounds, significant reductions in cell viability were observed, with some compounds demonstrating IC50 values indicating potent anticancer effects .
-
Anti-inflammatory Effects :
- Thienopyridine derivatives have been reported to inhibit inflammatory pathways by modulating enzyme activity related to inflammation. This suggests potential applications in treating inflammatory diseases .
-
Antiviral Properties :
- Some studies have indicated that these compounds can interfere with viral replication mechanisms, making them candidates for antiviral drug development .
Research Findings
The following table summarizes key findings from various studies on thienopyridine derivatives and their biological activities:
The mechanisms through which 3-amino-N,N-diethyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Induction of cell cycle arrest leading to apoptosis has been observed in various cancer cell lines.
- Metabolic Modulation : Alterations in metabolic pathways have been documented, influencing cancer cell survival and proliferation.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing the cycloheptane and thienopyridine moieties .
- Mass Spectrometry (MS) : HRMS confirms molecular weight and fragmentation patterns, essential for detecting trace impurities .
- X-ray Crystallography : Used to resolve crystal structures of related thienopyridine derivatives, providing atomic-level insights into substituent orientations .
Methodological Note : Combine multiple techniques to address limitations (e.g., NMR’s inability to detect non-protonated impurities) .
How should researchers design initial biological activity assays for this compound?
Basic Research Question
- Cytotoxicity Screening : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess viability in cancer cell lines, noting IC₅₀ values .
- Target Identification : Prioritize kinases (e.g., EGFR, VEGFR-2) based on structural analogs showing dual inhibitory activity .
- Controls : Include reference inhibitors (e.g., erlotinib for EGFR) and validate results across at least two cell lines to mitigate variability .
What strategies optimize synthetic yield and purity for scaled-up production?
Advanced Research Question
- Solvent Optimization : Replace isopropanol with dimethylformamide (DMF) to enhance solubility of intermediates, reducing reaction time .
- Catalyst Screening : Test palladium or copper catalysts for amidation steps to improve efficiency .
- Byproduct Analysis : Use High-Performance Liquid Chromatography (HPLC) to monitor side reactions and adjust stoichiometry dynamically .
Data-Driven Approach : Design of Experiments (DoE) models can identify critical variables (e.g., temperature, pH) affecting yield .
How can researchers resolve contradictions in bioactivity data across studies?
Advanced Research Question
- Assay Standardization : Compare protocols for cell culture conditions (e.g., serum concentration, passage number) that may alter compound efficacy .
- Metabolic Stability Testing : Evaluate hepatic microsomal stability to identify discrepancies caused by metabolite interference .
- Dose-Response Curves : Use nonlinear regression models to assess whether conflicting IC₅₀ values arise from threshold effects .
Case Study : Thieno[2,3-b]pyridine derivatives showed variable anticancer activity due to differences in cell line genetic backgrounds .
What methodologies guide the design of derivatives with enhanced pharmacological profiles?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Modify the N,N-diethyl group to test bulkier substituents (e.g., cyclopropyl) for improved target binding .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with kinase ATP-binding pockets .
- ADMET Profiling : Assess permeability (Caco-2 assays) and cytochrome P450 inhibition to prioritize derivatives with viable pharmacokinetics .
Example : Pyrido[4,3-d]pyrimidine analogs demonstrated enhanced solubility via carboxylate ester functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
